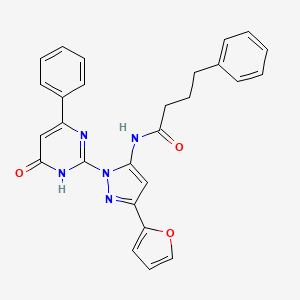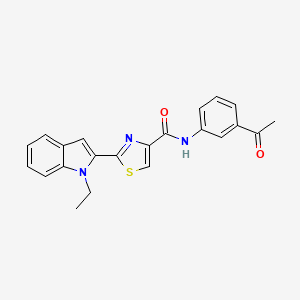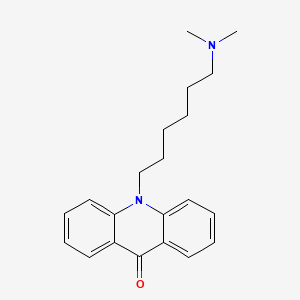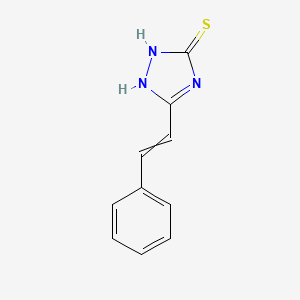![molecular formula C9H6Cl3N3O B14118263 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the class of benzoimidazoles, which are known for their biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine under reflux conditions in a solvent like 1,4-dioxane . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways related to diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the expression of immune checkpoint molecules and Axl in melanoma cells . This inhibition can enhance the response to chemotherapy drugs like cisplatin, making it a potential coadjuvant therapy in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have shown significant biological activities.
Imidazo[1,2-a]pyridine derivatives: Known for their anticancer properties and structural similarities.
1H-Thieno[3,4-d]imidazole-4-carboxamide: Another compound with a similar structure and potential biological activities.
Uniqueness
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific molecular targets and enhance chemotherapy response sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H6Cl3N3O |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
2-(trichloromethyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C9H6Cl3N3O/c10-9(11,12)8-14-5-3-1-2-4(7(13)16)6(5)15-8/h1-3H,(H2,13,16)(H,14,15) |
Clé InChI |
VYXZBGKNIYHAON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118181.png)


![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)




![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)

![3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14118277.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118292.png)
![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)
